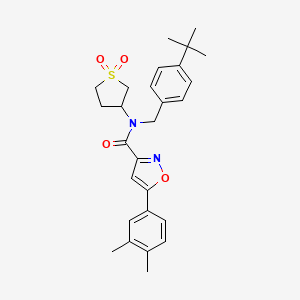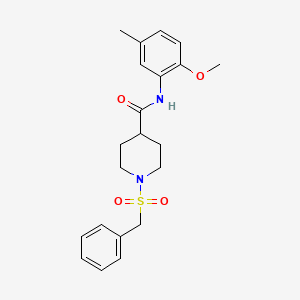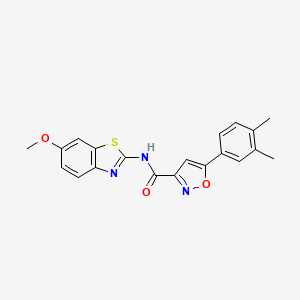![molecular formula C23H24FN3O4S B14984365 5-(3-fluoro-4-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B14984365.png)
5-(3-fluoro-4-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-fluoro-4-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole carboxamides This compound is characterized by the presence of a fluorinated phenyl group, a sulfonyl-substituted phenyl group, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorinated phenyl group: This step may involve the use of fluorinated benzene derivatives and coupling reactions.
Attachment of the sulfonyl-substituted phenyl group: This can be done using sulfonyl chlorides and appropriate nucleophiles.
Incorporation of the piperidine ring: This step involves the use of piperidine derivatives and suitable coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the phenyl groups.
Reduction: Reduction reactions may target the oxazole ring or the sulfonyl group.
Substitution: The fluorinated phenyl group and the sulfonyl-substituted phenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme mechanisms or receptor binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may confer specific biological activities, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials.
Mécanisme D'action
The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Other oxazole carboxamides : These compounds share the oxazole ring and carboxamide functional group but differ in their substituents.
Uniqueness
The uniqueness of 5-(3-fluoro-4-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide lies in its specific combination of structural features. The presence of a fluorinated phenyl group, a sulfonyl-substituted phenyl group, and a piperidine ring distinguishes it from other similar compounds. These features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C23H24FN3O4S |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
5-(3-fluoro-4-methylphenyl)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H24FN3O4S/c1-15-4-3-11-27(14-15)32(29,30)19-9-7-18(8-10-19)25-23(28)21-13-22(31-26-21)17-6-5-16(2)20(24)12-17/h5-10,12-13,15H,3-4,11,14H2,1-2H3,(H,25,28) |
Clé InChI |
OSOKWOLHZGLLMK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC(=C(C=C4)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Propan-2-yl)phenoxy]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14984284.png)
![Methyl 3-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate](/img/structure/B14984287.png)

![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B14984299.png)

![2-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14984311.png)

![Methyl 4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B14984350.png)

![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B14984356.png)
![3-(3-Chlorophenyl)-1-[(5-methylfuran-2-yl)methyl]-1-pyridin-2-ylurea](/img/structure/B14984377.png)
![N-[3-(acetylamino)phenyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984381.png)

![8-(4-bromophenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B14984387.png)
